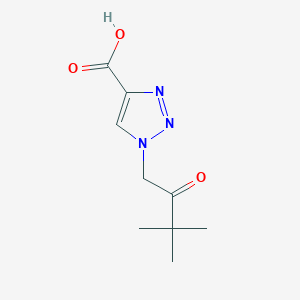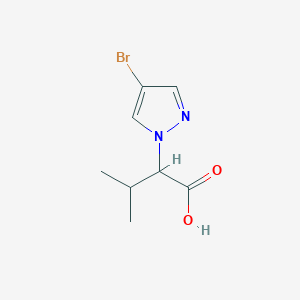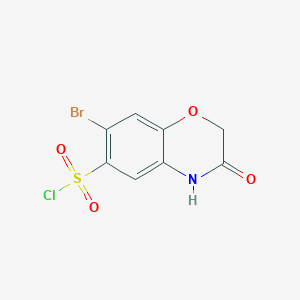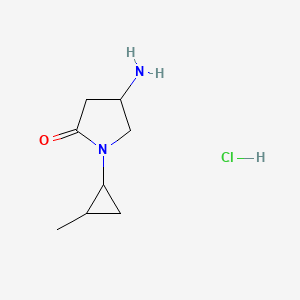
4-Amino-3,3-dimethylbutan-1-ol
Descripción general
Descripción
“4-Amino-3,3-dimethylbutan-1-ol” is an organic compound with a molecular formula of C6H15NO . It has a molecular weight of 117.19 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Amino-3,3-dimethylbutan-1-ol” can be represented by the InChI code: InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 .
Physical And Chemical Properties Analysis
“4-Amino-3,3-dimethylbutan-1-ol” is a liquid at room temperature . It has a molecular weight of 117.19 g/mol .
Aplicaciones Científicas De Investigación
1. Neurobiological Applications
A study presented a novel cage-GABA compound for GABA uncaging without experimental compromises, demonstrating significant potential for complex neurobiological studies, including artificial epileptic rhythms in neural networks. This indicates the utility of similar compounds in developing tools for precise neurobiological investigations (Chiovini et al., 2021).
2. Biochemical Assays for Disease Research
Benzothiazoles, including structures similar to the query compound, were identified as potential inhibitors of Huntington's disease protein aggregation, highlighting the application of small molecules in therapeutic strategies against neurodegenerative diseases (Heiser et al., 2002).
3. Biodegradable Polymers
Research on Poly(β-amino esters) synthesized via reactions involving secondary amines (related to the structure of 4-Amino-3,3-dimethylbutan-1-ol) indicates applications in developing biodegradable materials with potential for gene delivery systems, showcasing the role of such compounds in creating environmentally friendly and medically relevant polymers (Lynn and Langer, 2000).
4. Molecular Fluorescence in Protein Studies
A study involving an unnatural amino acid based on solvatochromic fluorophore for application in studying protein-protein interactions, suggesting the usefulness of structurally similar amino compounds in enhancing the understanding of dynamic biological processes (Loving and Imperiali, 2008).
5. Materials Science and Corrosion Inhibition
An investigation into the corrosion inhibition of copper alloy by an aliphatic polyamine compound showcases the importance of such molecules in protecting materials against environmental damage, highlighting potential industrial applications (Yu et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-3,3-dimethylbutan-1-ol is the microbial formation of trimethylamine (TMA) in the gut . This compound acts on the gut microbiota, specifically influencing the bacterial taxon Clostridiales .
Mode of Action
4-Amino-3,3-dimethylbutan-1-ol inhibits the formation of TMA in the gut microbiota . This results in a reduction of plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation . The compound consequently inhibits choline-enhanced endogenous macrophage foam cell formation .
Biochemical Pathways
The biochemical pathway affected by 4-Amino-3,3-dimethylbutan-1-ol involves the metabolism of choline and carnitine. By inhibiting TMA formation, the compound reduces TMAO levels, which are typically elevated after choline or carnitine supplementation . This leads to a decrease in macrophage foam cell formation, a key event in the development of atherosclerotic lesions .
Pharmacokinetics
Its molecular weight of 11719 g/mol suggests that it may have favorable absorption and distribution properties
Result of Action
The action of 4-Amino-3,3-dimethylbutan-1-ol results in a decrease in the formation of atherosclerotic lesions in mice . This is achieved without alterations in circulating cholesterol levels , suggesting that the compound’s effects are primarily due to its influence on gut microbiota and TMAO levels.
Action Environment
The action of 4-Amino-3,3-dimethylbutan-1-ol is influenced by the gut environment, particularly the composition of the gut microbiota Environmental factors such as diet, which can influence gut microbiota composition, may therefore affect the compound’s action, efficacy, and stability
Propiedades
IUPAC Name |
4-amino-3,3-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,5-7)3-4-8/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMMXYCODJFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
622865-33-2 | |
| Record name | 4-amino-3,3-dimethylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





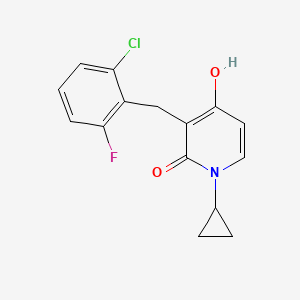

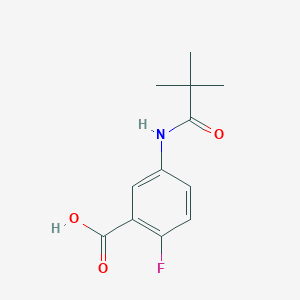
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)

![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)
